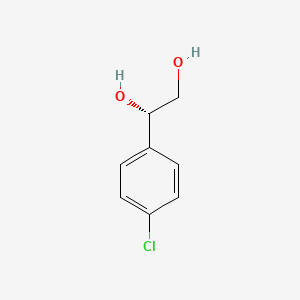

(S)-1-(4-Chlorophenyl)-1,2-ethanediol

Description

Overview of Vicinal Diols as Pivotal Chiral Building Blocks in Organic Synthesis

Vicinal diols, or 1,2-diols, are organic compounds that feature two hydroxyl (-OH) groups on adjacent carbon atoms. When these carbon atoms are stereogenic centers, the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These chiral diols are fundamental building blocks in asymmetric synthesis, a field focused on producing a single, desired enantiomer of a compound. The presence of two hydroxyl groups provides a rich chemical handle for a wide array of transformations, allowing chemists to introduce new functional groups and build molecular complexity with a high degree of stereochemical control.

The importance of chiral vicinal diols stems from their role as versatile intermediates. They can be readily converted into other crucial functional groups such as epoxides, or their hydroxyl groups can be selectively protected or modified to direct subsequent reactions. This versatility makes them indispensable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where precise three-dimensional architecture is critical for function.

A premier method for accessing these valuable structures is the Sharpless Asymmetric Dihydroxylation (AD). This powerful reaction converts simple, prochiral alkenes into chiral vicinal diols with high levels of enantioselectivity. The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from quinine (B1679958) alkaloids. The choice of ligand (typically from commercially available mixtures known as AD-mix-α and AD-mix-β) dictates which enantiomer of the diol is formed, providing a reliable and predictable route to these chiral synthons.

The Strategic Importance of (S)-1-(4-Chlorophenyl)-1,2-ethanediol in Enantioselective Transformations

This compound is a chiral vicinal diol that has garnered significant attention as a key intermediate in the synthesis of important pharmaceutical compounds. Its structure, featuring a 4-chlorophenyl group, provides a scaffold that is present in numerous biologically active molecules. The true value of this compound lies in its pre-defined (S)-stereochemistry at the benzylic carbon, which serves as a foundation for building further stereocenters with high fidelity.

The synthesis of this chiral diol can be achieved through several methods, including the Sharpless asymmetric dihydroxylation of 4-chlorostyrene (B41422) or through biocatalytic routes. One notable method is the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using a dual-enzyme system, which can produce the diol in high yield and with excellent enantiomeric purity. nih.gov

Table 1: Example of Bi-enzymatic Synthesis of (R)-1-(4-Chlorophenyl)-1,2-ethanediol This table presents data for the synthesis of the (R)-enantiomer, which illustrates the high efficiency and selectivity achievable for this class of compounds through biocatalysis.

| Substrate | Method | Yield | Enantiomeric Excess (ee) |

| Racemic 4-chlorostyrene oxide | Enantioconvergent hydrolysis | 93.4% | 87.8% |

Data sourced from a study on the gram-scale synthesis using a pair of epoxide hydrolases. nih.gov

The primary strategic importance of this compound is demonstrated in its role as a key precursor for the neuroprotective agent (R)-Eliprodil. nih.gov Eliprodil is an antagonist of the NR2B subtype of NMDA receptors and has been investigated for its potential in treating ischemic stroke and other neurological conditions. nih.govnih.gov The biological activity of Eliprodil resides almost exclusively in its (R)-enantiomer.

The synthesis of (R)-Eliprodil from this compound is a prime example of an enantioselective transformation where the chirality of the starting material is transferred to the final product. The process typically involves a multi-step sequence that begins with the selective chemical modification of the two hydroxyl groups of the diol. For instance, the primary hydroxyl group can be selectively converted into a leaving group (such as a tosylate or mesylate), which then allows for nucleophilic substitution by an appropriate amine, ultimately leading to the final drug structure. This transformation sequence preserves the original stereocenter while constructing the rest of the molecule around it.

Table 2: Key Transformation in the Synthesis of (R)-Eliprodil

| Starting Material | Key Transformation Steps | Final Product | Significance |

| This compound | 1. Selective activation of one hydroxyl group.2. Nucleophilic substitution with a piperidine (B6355638) derivative. | (R)-Eliprodil | The synthesis establishes the critical stereocenter required for pharmacological activity. |

This table outlines the conceptual synthetic pathway from the chiral diol to the active pharmaceutical ingredient.

This application highlights the central role of this compound as a chiral building block. By providing a readily accessible, enantiomerically pure starting material, it simplifies the complex task of synthesizing a single-enantiomer drug, thereby enabling more efficient and cost-effective production pathways.

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethane-1,2-diol |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |

InChI Key |

QIVMDIMEYSDOSD-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Cl |

Origin of Product |

United States |

Stereochemical Investigations of S 1 4 Chlorophenyl 1,2 Ethanediol

Absolute Configuration Assignment and Determination Methodologies

The determination of the absolute configuration of chiral molecules such as (S)-1-(4-Chlorophenyl)-1,2-ethanediol is a critical aspect of stereochemistry. Various methodologies are employed to unambiguously assign the spatial arrangement of atoms at a stereocenter. For chiral diols, these techniques often involve spectroscopic analysis of diastereomeric derivatives or direct crystallographic methods.

One of the most prevalent techniques is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). thieme-connect.com This method relies on converting the enantiomeric diol into diastereomers by reacting it with an enantiomerically pure CDA. The resulting diastereomers exhibit distinct NMR spectra due to the different spatial environments of their nuclei. thieme-connect.com By analyzing the chemical shift differences (Δδ) between the signals of the two diastereomers, the absolute configuration of the original diol can be deduced. researchgate.net

Commonly used CDAs for diols include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), 9-anthrylmethoxyacetic acid (9-AMA), and tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA). thieme-connect.comresearchgate.net The derivatization typically involves esterification of the hydroxyl groups of the diol. thieme-connect.com For vicinal diols, both hydroxyl groups are often derivatized, creating bis-esters. The analysis of the resulting ¹H NMR spectra allows for the assignment of the configuration at both chiral centers simultaneously. researchgate.net A graphical model based on the signs of the Δδ values (δS - δR) for the bis-(R)- and bis-(S)-ester derivatives provides a reliable method for this assignment. researchgate.net

X-ray crystallography offers a direct and non-empirical method for determining absolute configuration. nih.govproquest.com This technique requires the formation of a suitable single crystal of the compound or a derivative. proquest.com The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise arrangement of atoms in space. nih.gov For chiral molecules, the anomalous dispersion effect, particularly when a heavy atom is present in the structure, can be used to determine the absolute stereochemistry (the Bijvoet method). nih.gov While powerful, this method's applicability is contingent on the ability to grow high-quality crystals. proquest.com

Other spectroscopic methods, such as vibrational circular dichroism (VCD) combined with quantum mechanical calculations, also serve as powerful tools for non-empirical configuration assignment. nih.govuantwerpen.be

| Methodology | Principle | Application to Diols | Key Considerations |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomeric derivatives with distinct NMR spectra. Analysis of chemical shift differences (Δδ). thieme-connect.comresearchgate.net | Esterification of hydroxyl groups with enantiopure acids (e.g., MPA, 9-AMA). researchgate.net | Requires enantiomerically pure derivatizing agents. Analysis can be complex with multiple chiral centers. thieme-connect.com |

| X-ray Crystallography | Direct determination of 3D atomic arrangement via X-ray diffraction from a single crystal. nih.gov | Provides unambiguous assignment of absolute configuration. proquest.com | Dependent on the ability to grow high-quality single crystals. proquest.com |

| Vibrational Circular Dichroism (VCD) | Measurement of differential absorption of left and right circularly polarized infrared light, compared with quantum chemical predictions. nih.govuantwerpen.be | Non-empirical assignment without the need for derivatization or crystallization. | Requires specialized equipment and computational resources. uantwerpen.be |

Conformational Analysis and Energetics of Related 1,2-Ethanediol (B42446) Systems

The conformational preferences of this compound are governed by the rotational possibilities around its single bonds, particularly the central C-C bond. To understand these preferences, extensive research has been conducted on simpler, related systems, most notably the parent compound 1,2-ethanediol (ethylene glycol). These studies provide fundamental insights into the interplay of forces that dictate the most stable three-dimensional structures.

Computational chemistry is a vital tool for investigating the conformational landscape of 1,2-ethanediol systems. nih.gov Theoretical methods are used to calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying stable conformers (energy minima) and transition states. acs.org

A variety of computational levels of theory have been applied to study 1,2-ethanediol, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). acs.orgnih.gov These quantum chemical calculations are used to determine the geometric parameters and relative energies of different conformers. nih.gov For instance, global conformational potentials can be obtained by systematically scanning the dihedral angles of the functional groups and the carbon-carbon bond while minimizing the energy of the remaining coordinates. acs.org

Studies on 1,2-ethanediol have identified multiple stable conformers, commonly designated by the sequence of dihedral angles around the O-C-C-O backbone. The two primary conformers are the gauche (dihedral angle of approximately 60°) and anti or trans (dihedral angle of 180°). nih.govpearson.com Computational analyses consistently predict that the gauche conformation is more stable than the anti conformation. pearson.com The energy difference is calculated to be approximately 9.6 kJ/mol (2.3 kcal/mol). pearson.com This finding is counterintuitive from a purely steric standpoint, which would favor the anti conformation where the bulky hydroxyl groups are furthest apart. pearson.comwikipedia.org

| Computational Method | Focus of Analysis | Key Findings for 1,2-Ethanediol Systems |

| MP2 (Møller-Plesset) | Calculation of global conformational potentials and energies, considering electron correlation. acs.org | Provides accurate energy differences between conformers. rsc.org |

| DFT (Density Functional Theory) | Determination of geometries, vibrational frequencies, and relative stabilities of conformers. nih.gov | Confirms the greater stability of the gauche conformer over the anti conformer. nih.gov |

| Molecular Mechanics (MM3) | A classical force-field approach to calculate potential energies. acs.org | Offers a faster, though generally less accurate, method for conformational analysis compared to quantum methods. acs.org |

The preference for the gauche conformation in 1,2-ethanediol and related systems is attributed to a combination of stabilizing intramolecular interactions that outweigh steric repulsion.

Intramolecular Hydrogen Bonding: In the gauche conformation, the two hydroxyl groups are brought into close proximity (a dihedral angle of about 60°), allowing for the formation of an intramolecular hydrogen bond. pearson.com One hydroxyl group acts as a hydrogen bond donor, while the oxygen of the other acts as an acceptor. stackexchange.com This interaction creates a stabilizing five-membered ring-like structure. stackexchange.com Experimental evidence from gas-phase infrared spectroscopy for 1,2-ethanediol shows a red shift in the O-H stretching frequency of the interacting hydroxyl group, which is a characteristic of hydrogen bonding. nih.govacs.org However, the lack of significant intensity enhancement suggests this hydrogen bond is relatively weak. acs.orgresearchgate.net

Gauche Effect: Beyond hydrogen bonding, the "gauche effect" also contributes to the stability of this conformation. wikipedia.org The gauche effect is a phenomenon observed in molecules where a conformation with vicinal substituents at a 60° angle is more stable than the anti conformation. wikipedia.org This effect is primarily explained by hyperconjugation. wikipedia.org In the case of 1,2-ethanediol, this involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent C-O antibonding orbital (σ*). This orbital overlap is maximized in the gauche arrangement, leading to electronic stabilization. wikipedia.org

Therefore, the observed conformational preference in 1,2-ethanediol systems is a result of the synergy between weak intramolecular hydrogen bonding and stabilizing hyperconjugative interactions, which together are energetically more favorable than the sterically less hindered but electronically less stabilized anti conformation. pearson.comwikipedia.org

| Interaction | Description | Stabilizing Energy Contribution |

| Intramolecular Hydrogen Bonding | An O-H···O interaction between the two vicinal hydroxyl groups in the gauche conformation, forming a pseudo-five-membered ring. pearson.comstackexchange.com | A typical O-H···O hydrogen bond can contribute ~7 kcal/mol, which helps overcome the strain energy of the ring formation. stackexchange.com |

| Gauche Effect (Hyperconjugation) | Electronic stabilization from the overlap of a filled C-H bonding orbital (σ) with an adjacent empty C-O antibonding orbital (σ*), which is optimal in the gauche arrangement. wikipedia.org | Contributes to the overall preference for the gauche conformer over the anti conformer. wikipedia.org |

Advanced Synthetic Methodologies for Enantiopure S 1 4 Chlorophenyl 1,2 Ethanediol

Asymmetric Synthesis Approaches

Chemo-Enantioselective Reductions of Prochiral Precursors

The asymmetric reduction of prochiral ketones, specifically α-hydroxy ketones like 2-hydroxy-1-(4-chlorophenyl)ethanone, is a direct and effective route to chiral 1,2-diols. This transformation relies on chiral catalysts to control the facial selectivity of hydride delivery to the carbonyl group, thereby establishing the desired stereocenter.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. rsc.org For the reduction of prochiral ketones, chiral organocatalysts activate a reducing agent, such as a borane, and orchestrate its delivery to a specific face of the ketone.

Among the various classes of organocatalysts, those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have been investigated for their potential in the asymmetric reduction of prochiral ketones. rsc.org These catalysts typically operate by forming a chiral complex with a hydride source. The sterically defined environment of the BINOL backbone then directs the hydride transfer to one of the two enantiotopic faces of the carbonyl substrate, leading to the formation of a specific enantiomer of the alcohol product. While the application of BINOL-derived organocatalysts is well-established for various ketones, their specific use for the synthesis of (S)-1-(4-Chlorophenyl)-1,2-ethanediol from its corresponding α-hydroxy ketone precursor remains an area of specialized research. The general principle involves the formation of a chiral Lewis acid complex that coordinates to the ketone, enhancing its reactivity and directing the stereochemical outcome of the reduction.

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from ketones. wikipedia.org This technique employs transition metal complexes, typically ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands. The seminal work by Noyori and colleagues demonstrated that Ru(II) complexes of chiral diphosphine ligands, such as BINAP, in combination with chiral diamine ligands, are exceptionally effective for the enantioselective hydrogenation of a wide range of aromatic ketones. wikipedia.orgnrochemistry.com

The catalyst system, often represented as RuCl₂(chiral diphosphine)(chiral diamine), creates a well-defined chiral pocket. nih.gov The hydrogenation of the ketone substrate occurs within this environment, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). The synergy between the axially chiral diphosphine and the centrally chiral diamine is crucial for achieving high levels of stereocontrol. nih.gov This methodology is applicable to functionalized ketones, including α-hydroxy ketones, to produce chiral vicinal diols. The reaction is typically performed under hydrogen pressure in an alcoholic solvent with a base as a co-catalyst. The choice of ligands and reaction conditions can be tuned to optimize both reactivity and enantioselectivity for a specific substrate.

Table 1: Representative Asymmetric Hydrogenation of Aromatic Ketones with a Ru(4,4'-BINAP)(diamine)Cl₂ Catalyst

| Entry | Ketone Substrate | Chiral Ligands | Product Configuration | Conversion (%) | ee (%) |

| 1 | Acetophenone | (S)-4,4'-tBu₂-BINAP / (S,S)-DPEN | R | >99 | 98 |

| 2 | 2'-Methylacetophenone | (S)-4,4'-tBu₂-BINAP / (S,S)-DPEN | R | >99 | 99 |

| 3 | 3'-Methoxyacetophenone | (S)-4,4'-tBu₂-BINAP / (S,S)-DPEN | R | >99 | 99 |

| 4 | 4'-Chloroacetophenone | (R)-4,4'-tBu₂-BINAP / (R,R)-DPEN | S | >99 | 98 |

Data adapted from studies on similar aromatic ketones to illustrate the effectiveness of the catalyst system. DPEN: 1,2-Diphenylethylenediamine.

Biocatalytic Transformations for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Carbonyl reductases (CRs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide (B372718) cofactor such as NADPH as the hydride source. The synthesis of this compound can be achieved by the anti-Prelog reduction of the prochiral α-hydroxy ketone, 2-hydroxy-1-(4-chlorophenyl)ethanone.

Several yeast species, notably Candida parapsilosis, are known to possess carbonyl reductases that exhibit high activity and enantioselectivity. researchgate.net Specific stereospecific carbonyl reductases (SCRs) have been identified from C. parapsilosis that show high catalytic efficiency for producing (S)-1-phenyl-1,2-ethanediol and its derivatives. researchgate.net These enzymes demonstrate a strong preference for reducing 2-hydroxyacetophenones to the corresponding (S)-diols with excellent optical purity, often exceeding 99% ee. The reaction involves the whole cells of the microorganism or the isolated, and sometimes recombinant, enzyme. A co-substrate, such as glucose or isopropanol, is often added to facilitate the in-situ regeneration of the expensive NADPH cofactor, making the process more economically viable.

Table 2: Biocatalytic Reduction of 2-Hydroxyacetophenone Derivatives by Candida Carbonyl Reductases

| Substrate | Enzyme Source | Product | ee (%) |

| 2-Hydroxyacetophenone | Candida parapsilosis SCRs | (S)-1-Phenyl-1,2-ethanediol | >99 |

| 2-Hydroxy-1-(4-chlorophenyl)ethanone | Candida parapsilosis SCRs | This compound | >99 (expected) |

| Ethyl 4-chloro-3-oxobutyrate | Candida parapsilosis SCR1/SCR3 | Ethyl (S)-4-chloro-3-hydroxybutanoate | High |

Data derived from studies on carbonyl reductases from Candida parapsilosis, highlighting their activity on the parent compound and chloro-substituted ketones. researchgate.net

An alternative and powerful biocatalytic strategy for producing a single enantiomer is deracemization. This approach starts with a racemic mixture of the alcohol and converts it entirely into one desired enantiomer, thus achieving a theoretical yield of 100%. For 1-aryl-1,2-ethanediols, this is often accomplished through a stereoinversion process catalyzed by whole microbial cells, such as those from Candida species. nih.govresearchgate.net

The process involves a cyclic oxidation-reduction sequence. researchgate.net First, the enzyme system selectively oxidizes the (R)-enantiomer of 1-(4-Chlorophenyl)-1,2-ethanediol to the intermediate α-hydroxy ketone, 2-hydroxy-1-(4-chlorophenyl)ethanone. The (S)-enantiomer is not significantly oxidized. In the second step, a different enzyme in the same microbial cell, a stereoselective carbonyl reductase, reduces the prochiral ketone intermediate exclusively to the (S)-enantiomer. The net result is the conversion of the (R)-enantiomer into the (S)-enantiomer, leading to a gradual enrichment and ultimately an enantiopure sample of this compound.

Methodologies have been developed to enhance the efficiency of this process. One strategy involves adding pentoses like D-xylose to the reaction to improve the regeneration of the required NADPH cofactor for the reduction step. nih.gov Another approach uses resin-based in situ product removal to mitigate substrate or product inhibition, allowing for higher substrate concentrations and leading to excellent yields (e.g., 92%) and enantiomeric excess (e.g., 99.3% ee) for the analogous 1-phenyl-1,2-ethanediol (B126754). nih.govamazonaws.com

Chiral Resolution Techniques

Chiral resolution remains a widely practiced strategy for the separation of enantiomers from a racemic mixture. The selection of an appropriate resolution technique is contingent upon the physicochemical properties of the target compound and the desired scale of production. For this compound, several advanced methods have demonstrated significant efficacy.

Hydrolytic Kinetic Resolution of Related Epoxides (e.g., (salen)Co(III) catalysis)

Hydrolytic kinetic resolution (HKR) is a powerful technique that leverages the differential reaction rates of enantiomers with a chiral catalyst. In the context of producing this compound, the process begins with the racemic epoxide precursor, 4-chlorostyrene (B41422) oxide. The use of chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst, has proven to be highly effective in the enantioselective hydrolysis of terminal epoxides.

This methodology exploits the fact that one enantiomer of the epoxide reacts significantly faster with water in the presence of the chiral catalyst, leading to the formation of the corresponding diol, while the other, less reactive enantiomer remains largely unreacted. Consequently, both the unreacted epoxide and the resulting diol can be obtained with high enantiomeric purity.

Detailed research findings have shown that the (salen)Co(III)-catalyzed HKR of a wide array of terminal epoxides, including those with electron-withdrawing groups like the chlorophenyl moiety, proceeds with excellent selectivity. For 4-chlorostyrene oxide, this method has been successfully applied to yield the unreacted (S)-epoxide with high enantiomeric excess, which can then be readily hydrolyzed to the desired this compound.

| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee) of Recovered Epoxide | Isolated Yield of Recovered Epoxide |

| 4-Chlorostyrene oxide | 0.8 | >99% | 80% |

Table 1: Hydrolytic Kinetic Resolution of 4-Chlorostyrene Oxide

The data presented in Table 1 underscores the high efficiency of this method, providing the (S)-enantiomer of the precursor epoxide in excellent purity and yield. The subsequent hydrolysis of this enantioenriched epoxide to this compound is a straightforward process that proceeds with retention of stereochemistry.

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern enantioselective analysis and purification. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. For the direct resolution of racemic 1-(4-Chlorophenyl)-1,2-ethanediol, chiral HPLC offers a powerful and versatile approach.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely employed for the separation of a broad range of chiral compounds, including diols. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase.

While specific preparative-scale separation data for this compound is not extensively detailed in readily available literature, analytical-scale chiral HPLC methods are routinely used to determine the enantiomeric purity of this compound. These analytical methods confirm the feasibility of baseline separation of the enantiomers, which is a prerequisite for scaling up to preparative chromatography. The selection of the appropriate chiral stationary phase and mobile phase composition is critical for achieving optimal resolution.

| Chiral Stationary Phase | Mobile Phase | Detection | Application |

| Polysaccharide-based (e.g., Chiralpak® AD) | Isopropanol/Hexane | UV | Analytical determination of enantiomeric excess |

Table 2: Representative Chiral HPLC Conditions for Analysis of 1-(4-Chlorophenyl)-1,2-ethanediol Enantiomers

The development of a preparative chiral HPLC method would involve optimizing parameters such as column dimensions, mobile phase composition, flow rate, and sample loading to achieve high throughput and purity of the desired (S)-enantiomer.

Diastereomeric Salt Formation and Crystallization-Based Resolutions

The formation of diastereomeric salts is a classical and industrially relevant method for the resolution of racemic compounds that possess acidic or basic functional groups. In the case of 1-(4-Chlorophenyl)-1,2-ethanediol, which is a neutral diol, direct formation of diastereomeric salts is not feasible. However, this method can be applied to a precursor of the diol, such as a carboxylic acid derivative.

The general principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can often be separated by fractional crystallization. Once separated, the desired enantiomer of the original compound can be recovered by removing the chiral auxiliary.

Commonly used chiral resolving agents for diols, after derivatization to a suitable acidic or basic form, include tartaric acid derivatives, mandelic acid, and chiral amines like brucine (B1667951) or ephedrine. The success of this method is highly dependent on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the two diastereomers.

While specific examples of the successful diastereomeric salt resolution of a derivatized form of 1-(4-Chlorophenyl)-1,2-ethanediol are not prominently documented in the scientific literature, the principles of this technique remain a viable strategy. The process would typically involve:

Derivatization of the diol to introduce an acidic or basic handle.

Screening of various chiral resolving agents and solvents.

Fractional crystallization of the diastereomeric salt mixture.

Isolation of the desired diastereomer.

Removal of the chiral auxiliary to yield the enantiopure diol.

Derivatization Reactions and Functional Group Transformations of S 1 4 Chlorophenyl 1,2 Ethanediol

Chemoselective Oxidation Reactions (e.g., to Carboxylic Acids)

The selective oxidation of the primary hydroxyl group in (S)-1-(4-Chlorophenyl)-1,2-ethanediol to a carboxylic acid, yielding (S)-4-chloromandelic acid, is a crucial transformation that enhances its utility in the synthesis of pharmaceuticals and other fine chemicals. This conversion requires a high degree of chemoselectivity to avoid oxidation of the secondary alcohol and cleavage of the C-C bond.

While specific studies detailing the direct, one-step chemoselective oxidation of this compound to (S)-4-chloromandelic acid are not extensively documented in publicly available literature, the principles of selective oxidation of primary alcohols in the presence of secondary alcohols are well-established. Ruthenium-based catalysts, in particular, have shown significant promise in mediating such transformations. For instance, ruthenium-catalyzed oxidative lactonization of diols highlights the potential for selective oxidation within polyhydroxylated molecules. nih.gov

The general approach for such a transformation would involve the use of a mild oxidizing agent in conjunction with a catalyst that preferentially targets the less sterically hindered primary alcohol. A plausible synthetic route could involve the following steps:

Protection of the secondary alcohol: To ensure absolute chemoselectivity, the secondary hydroxyl group could be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Oxidation of the primary alcohol: The protected intermediate can then be subjected to oxidation. A variety of reagents can be employed for the oxidation of primary alcohols to carboxylic acids, including Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), or milder, more selective methods like the two-step Pinnick oxidation (NaClO₂ with a chlorine scavenger following an initial oxidation to the aldehyde).

Deprotection: Removal of the protecting group from the secondary alcohol would then yield the desired (S)-4-chloromandelic acid.

A hypothetical reaction scheme is presented below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | TBDMSCl, Imidazole, DMF | (S)-1-(4-Chlorophenyl)-1-((tert-butyldimethylsilyl)oxy)ethan-2-ol |

| 2 | (S)-1-(4-Chlorophenyl)-1-((tert-butyldimethylsilyl)oxy)ethan-2-ol | 1. DMP, CH₂Cl₂; 2. NaClO₂, t-BuOH, NaH₂PO₄ | (S)-2-((tert-butyldimethylsilyl)oxy)-2-(4-chlorophenyl)acetic acid |

| 3 | (S)-2-((tert-butyldimethylsilyl)oxy)-2-(4-chlorophenyl)acetic acid | TBAF, THF | (S)-4-chloromandelic acid |

It is important to note that enzymatic resolutions, such as the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol (B126754) using glycerol (B35011) dehydrogenase, have been explored for similar substrates. nih.gov This biocatalytic approach offers a green alternative for obtaining enantiomerically pure α-hydroxy carbonyl compounds, which could be further oxidized to the corresponding carboxylic acid. nih.gov

Transformations as a Versatile Chiral Synthon in Complex Molecule Synthesis

The stereogenic center in this compound makes it a valuable chiral synthon for the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. mdpi.comnih.gov The diol functionality can be transformed into various other functional groups, allowing for the construction of intricate molecular architectures with high stereochemical control.

Furthermore, the hydroxyl groups can serve as handles for the introduction of other functionalities through reactions such as etherification, esterification, and nucleophilic substitution (after conversion to a better leaving group). These transformations allow for the elongation of the carbon chain and the introduction of new stereocenters, guided by the existing chirality of the synthon.

The general utility of chiral building blocks is evident in the synthesis of numerous FDA-approved drugs, where the introduction of chirality is a critical step. mdpi.com The synthesis of these drugs often relies on the use of chiral pools, which are readily available, enantiomerically pure natural products or their derivatives. While this compound is a synthetic chiral molecule, its availability and potential for diverse transformations position it as a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of enantiopure pharmaceuticals.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the transformations that this compound undergoes is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The key transformations of interest are the stereoselective oxidation of the hydroxyl groups and the reactions that proceed with retention or inversion of configuration at the chiral center.

The mechanism of oxidation of vicinal diols is highly dependent on the oxidant and reaction conditions. For instance, enzymatic oxidation, as seen with glycerol dehydrogenase, proceeds via a highly specific enzyme-substrate interaction, leading to high enantioselectivity. nih.gov In the case of ruthenium-catalyzed oxidations, the reaction often involves the formation of a ruthenium-alkoxide intermediate. Subsequent steps, such as β-hydride elimination or oxidative cleavage, are influenced by the ligand environment around the ruthenium center and the nature of the co-oxidant. For the oxidative lactonization of diols catalyzed by ruthenium, a proposed mechanism involves dehydrogenation to form a lactol intermediate, which is then further oxidized to the lactone. nih.gov

Reactions involving the chiral center can proceed through different stereochemical pathways, such as Sₙ1, Sₙ2, or neighboring group participation, depending on the nature of the substrate, nucleophile, and reaction conditions. For a reaction to be synthetically useful in the context of a chiral synthon, it must proceed with a predictable and high degree of stereoselectivity. masterorganicchemistry.com

For example, if one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate), a subsequent nucleophilic substitution reaction can occur with either inversion (Sₙ2) or racemization (Sₙ1) of the stereocenter. To maintain stereochemical integrity, Sₙ2 reactions are generally preferred. The choice of solvent, nucleophile, and leaving group can be tailored to favor the Sₙ2 pathway.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of stereoselective reactions and the mechanisms of oxidation of similar 1-aryl-1,2-diols provide a strong foundation for understanding and predicting its chemical behavior. masterorganicchemistry.comresearchgate.net

Spectroscopic and Advanced Analytical Characterization for Stereopurity and Structural Elucidation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral substance. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com The determination of enantiomeric excess is critical in pharmaceutical and chemical synthesis to ensure the purity and efficacy of the target stereoisomer.

For the analysis of compounds structurally similar to (S)-1-(4-Chlorophenyl)-1,2-ethanediol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. eijppr.comwiley-vch.denih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π stacking, and steric effects. eijppr.com

A typical method for determining the enantiomeric excess of a related compound, (S)-1-(4-Chlorophenyl)ethanol, involves a Chiralcel column under normal-phase conditions. beilstein-journals.org By comparing the retention times of the sample to those of a racemic standard, the identity of each peak can be assigned and the enantiomeric excess calculated from the integrated peak areas. For instance, in a reported analysis, the (S)-enantiomer was the major peak with a significantly longer retention time than the (R)-enantiomer, allowing for a precise determination of its high enantiomeric purity. wiley-vch.debeilstein-journals.org

Table 1: Illustrative Chiral HPLC Parameters for a Structurally Related Compound

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (t_R) - (R)-enantiomer | 13.5 min |

| Retention Time (t_R) - (S)-enantiomer | 15.8 min |

| Enantiomeric Excess (ee) Achieved | 98% |

| Data is illustrative and based on the analysis of a closely related nitro-analogue as reported in the literature. wiley-vch.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the methylene (B1212753) protons (CH₂-OH). The aromatic protons on the para-substituted chlorophenyl ring typically appear as two doublets in the region of 7.2-7.4 ppm. The methine proton, being adjacent to both an oxygen atom and the aromatic ring, would appear as a multiplet, while the methylene protons would also exhibit complex splitting patterns due to coupling with the adjacent chiral center's proton.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbons of the chlorophenyl ring would appear in the aromatic region (typically 120-145 ppm), with the carbon atom bonded to the chlorine showing a characteristic chemical shift. The two carbons of the ethanediol moiety would appear in the aliphatic region (typically 60-80 ppm). While standard NMR can confirm the connectivity, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used in more rigid, derivatized structures to probe through-space interactions and help confirm relative stereochemistry. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (ortho to Cl) | ~7.35 (d) | ~128.8 |

| Aromatic CH (meta to Cl) | ~7.30 (d) | ~128.5 |

| Aromatic C-Cl | - | ~133.5 |

| Aromatic C-CH(OH) | - | ~140.0 |

| CH(OH) | ~4.75 (dd) | ~74.5 |

| CH₂(OH) | ~3.6-3.8 (m) | ~67.0 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicity: d = doublet, dd = doublet of doublets, m = multiplet. |

Circular Dichroism Spectroscopy for Absolute Configuration Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of stereocenters.

For acyclic 1,2-diols like this compound, the absolute configuration can be determined by forming a complex in situ with dimolybdenum tetraacetate [Mo₂(OAc)₄]. This method, often referred to as Snatzke's method, relies on an empirical rule that correlates the sign of the observed Cotton effects in the CD spectrum of the complex with the absolute configuration of the diol. mdpi.comresearchgate.net

The diol chelates to the molybdenum center, forcing the O-C-C-O moiety into a skewed conformation. The chirality of this conformation dictates the sign of the diagnostic CD bands around 310 nm. mdpi.com For an (S)-configured diol, a specific torsional angle is favored, which, according to the empirical rule, results in a characteristic CD spectrum, often a positive Cotton effect. researchgate.net This allows for the unambiguous assignment of the (S) absolute configuration without the need for X-ray crystallography.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (molecular formula C₈H₉ClO₂), the calculated molecular weight is approximately 172.61 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172, with a characteristic M+2 peak at m/z 174 of about one-third the intensity, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of water (H₂O): A peak at m/z 154 (M-18).

Alpha-cleavage: Cleavage of the C-C bond between the two hydroxyl-bearing carbons is a common pathway for diols. This would lead to fragments such as the chlorophenylcarbonyl ion.

Benzylic cleavage: Cleavage of the bond between the CH(OH) group and the CH₂(OH) group, resulting in a [C₇H₆ClO]⁺ fragment at m/z 141.

Loss of the chlorophenyl group: Fragmentation leading to ions corresponding to the ethanediol moiety.

Table 3: Predicted Key Ions in the Mass Spectrum of 1-(4-Chlorophenyl)-1,2-ethanediol

| m/z Value | Predicted Ion/Fragment | Description |

| 172/174 | [C₈H₉ClO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 154/156 | [C₈H₇ClO]⁺ | Loss of H₂O |

| 141/143 | [C₇H₆ClO]⁺ | Benzylic cleavage |

| 125/127 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 111 | [C₆H₄Cl]⁺ | Loss of CH₂O from m/z 141 |

Computational Chemistry and Theoretical Studies on S 1 4 Chlorophenyl 1,2 Ethanediol

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of (S)-1-(4-Chlorophenyl)-1,2-ethanediol. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Key electronic properties derived from DFT calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the aromatic system and the C-O antibonding orbitals.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -875.3 Ha |

Note: The data in this table is representative and based on typical values for similar molecules. Actual values would be obtained from specific research studies.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about specific, stable conformations, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of a wide range of conformations and their relative stabilities.

By simulating the molecule in a solvent, such as water or ethanol, at a specific temperature and pressure, a realistic representation of its behavior in solution can be achieved. These simulations can reveal the preferred dihedral angles and the flexibility of the molecule. The analysis of the simulation trajectory can identify the most prevalent conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance.

Radial distribution functions (RDFs) can be calculated from the MD trajectory to understand the solvation structure around the molecule. For example, the RDFs between the hydroxyl hydrogens and solvent oxygen atoms can provide detailed information about hydrogen bonding patterns. The average number of hydrogen bonds formed by the diol with the solvent can also be quantified.

Table 2: Key Conformational Dihedral Angles and Their Average Values from a Molecular Dynamics Simulation

| Dihedral Angle | Description | Average Value (degrees) |

| O-C-C-O | Defines the relative orientation of the two hydroxyl groups | 65° (gauche) |

| C(aryl)-C-C-O | Defines the orientation of the ethanediol backbone relative to the chlorophenyl ring | 110° |

Note: The data in this table is representative and based on typical values for similar molecules. Actual values would be obtained from specific research studies.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, transition states can be located, and activation energies can be calculated, providing a quantitative measure of the reaction rate.

For example, the oxidation of the secondary alcohol group to a ketone can be studied computationally. DFT calculations can be used to model the reaction with an oxidizing agent. The structures of the reactants, transition state, and products can be optimized, and the energy barrier for the reaction can be determined. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.

Another reaction of interest could be the acid-catalyzed dehydration of the diol. Computational methods can be used to explore different possible pathways, such as the formation of a carbocation intermediate followed by rearrangement or elimination. The relative energies of the different intermediates and transition states can help to predict the major product of the reaction.

These computational studies not only provide a detailed, step-by-step picture of the reaction mechanism but also allow for the investigation of the role of catalysts and solvent effects on the reaction outcome.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidation to Ketone | DFT (B3LYP/6-311++G(d,p)) | 15.2 |

| Acid-Catalyzed Dehydration | DFT (B3LYP/6-311++G(d,p)) with explicit solvent model | 25.8 |

Note: The data in this table is representative and based on typical values for similar reactions. Actual values would be obtained from specific research studies.

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for Enantioselective Synthesis

The development of environmentally benign or "green" synthetic methods is a paramount goal in modern chemistry. For the enantioselective synthesis of (S)-1-(4-Chlorophenyl)-1,2-ethanediol, research is increasingly focused on strategies that minimize waste, reduce energy consumption, and utilize renewable resources. A key area of exploration is the design and application of novel organocatalysts. acs.orgresearchgate.net These small organic molecules can facilitate asymmetric reactions with high efficiency and selectivity, often under mild conditions. nih.gov The use of bio-renewable materials in creating these catalysts is a particularly promising avenue. researchgate.net

Future work will likely involve the development of new proline-derived organocatalysts and the exploration of novel reaction media, such as deep eutectic solvents (DESs), to enhance the enantioselectivity and sustainability of the synthesis of chiral diols. acs.orgresearchgate.net These approaches aim to replace traditional heavy metal catalysts and volatile organic solvents, thereby reducing the environmental impact of the synthetic process. nih.gov A significant challenge lies in designing catalysts that are not only highly effective but also recyclable and derived from abundant, non-toxic starting materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Exploration of New Biocatalysts and Engineered Enzymes for Improved Efficiency and Selectivity

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. pharmasalmanac.comresearchgate.net For the synthesis of this compound, oxidoreductases such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant. nih.govmdpi.com These enzymes can catalyze the asymmetric reduction of the corresponding α-hydroxy ketone precursor with high enantioselectivity. nih.gov

Future research will focus on the discovery of novel enzymes from diverse microbial sources and the engineering of existing enzymes to enhance their activity, stability, and substrate scope. nih.govresearchgate.net Techniques like directed evolution and protein engineering allow scientists to tailor enzymes for specific transformations, leading to biocatalysts with improved performance under industrial process conditions. nih.govnih.gov The development of self-sufficient whole-cell biocatalysts that co-express the necessary enzymes and cofactors simplifies the reaction setup and reduces costs. nih.gov A key challenge is to develop robust biocatalytic processes that can operate at high substrate concentrations to be economically viable for large-scale production. nih.govresearchgate.net

| Enzyme Type | Precursor | Product | Key Advantages |

| Ketoreductase (KRED) | 2-hydroxy-1-(4-chlorophenyl)ethan-1-one | This compound | High enantioselectivity, mild reaction conditions |

| Alcohol Dehydrogenase (ADH) | 2-hydroxy-1-(4-chlorophenyl)ethan-1-one | This compound | High stereoselectivity, broad substrate scope |

| Epoxide Hydrolase | rac-4-chlorostyrene oxide | This compound | Enantioconvergent hydrolysis, high yield |

Advanced Chiral Separation Technologies and Their Applicability

While the ideal scenario is to synthesize a single enantiomer directly, the separation of racemic mixtures remains a critical technology in chiral chemistry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established and powerful technique for the analytical and preparative separation of enantiomers. researchgate.netnih.gov Recent advancements have focused on the development of new CSPs with improved selectivity and efficiency, as well as the exploration of more sustainable mobile phases. chromatographyonline.com

Future research in this area is directed towards the development of more economical and scalable chiral separation methods. chiraltech.com Membrane-based separations, which offer the potential for continuous and energy-efficient processes, are a promising area of investigation. acs.org The design of novel polymeric and composite membranes with high enantioselectivity and permeability is a key objective. Additionally, supercritical fluid chromatography (SFC) is gaining traction as a greener alternative to traditional HPLC, as it utilizes supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. chromatographyonline.com The development of advanced chiral selectors and membrane materials will be crucial for the widespread adoption of these more sustainable separation technologies. acs.org

Q & A

Q. How is (S)-1-(4-Chlorophenyl)-1,2-ethanediol synthesized enantioselectively?

Methodological Answer: Enantiopure synthesis is achieved via microbial oxidative resolution using Sphingomonas sp. HXN-200. This method selectively oxidizes racemic diols, yielding this compound with >98% enantiomeric excess (ee). The process involves regio- and stereoselective oxidation, forming aldehydes as intermediates before further oxidation to hydroxy carboxylic acids .

Q. What analytical techniques confirm the stereochemistry of this compound?

Methodological Answer: X-ray crystallography with enzyme co-crystallization is critical. For example, structural studies of SgcC5 (a condensation enzyme) used (R)-1-(2-naphthyl)-1,2-ethanediol as a substrate mimic to resolve binding conformations. This approach identifies stereochemical interactions at the atomic level, even when natural substrates are unavailable .

Q. How are racemic mixtures of this diol resolved industrially?

Methodological Answer: Enzymatic stereoinversion is employed, leveraging cofactor-dependent oxidoreductases to selectively convert undesired enantiomers. Continuous extraction mitigates product inhibition, enhancing efficiency. This method is validated for similar diols like 1-phenyl-1,2-ethanediol .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of enzymes interacting with this compound?

Methodological Answer: Natural substrate unavailability necessitates substrate mimics. For SgcC5, (R)-1-(2-naphthyl)-1,2-ethanediol was used despite lacking enzymatic activity. Co-crystallization in orthorhombic space groups (e.g., P212121) and molecular replacement techniques resolved structures at 2.20 Å resolution, but activity discrepancies highlight limitations of mimic-based studies .

Q. How does substituent position influence stereochemical outcomes in diol synthesis?

Methodological Answer: Toluene dioxygenase-mediated reactions show meta- vs. para-chloro substituents dictate stereochemistry. For example, 3-chlorostyrene yields (1S)-1-(3-chlorophenyl)-1,2-ethanediol, while 4-chlorostyrene forms (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This positional sensitivity guides substrate design for target stereoisomers .

Q. What role does this compound play in pharmaceutical intermediates?

Methodological Answer: It serves as a key chiral building block in β-blocker synthesis. For instance, asymmetric epoxidation/cyclization routes produce intermediates for (S,R,R,R)-nebivolol with 19% overall yield. Optimized Sharpless conditions and Wittig olefination improve stereoselectivity and scalability .

Contradictions and Anomalies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.